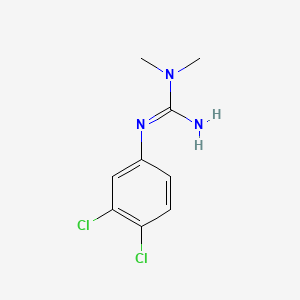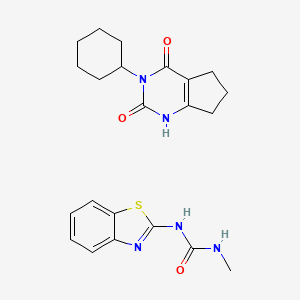
Merpelan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Merpelan is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Merpelan typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic halides with metal catalysts under controlled temperature and pressure conditions. The choice of solvents and catalysts plays a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process may involve multiple stages, including purification and crystallization, to obtain this compound in its purest form .
Chemical Reactions Analysis
Types of Reactions: Merpelan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the this compound molecule .
Scientific Research Applications
Merpelan has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, this compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties. Industrially, it is utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Merpelan involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Merpelan is often compared with other similar compounds to highlight its unique properties. Similar compounds include Melphalan and Meropenem, which share some structural similarities but differ in their specific applications and mechanisms of action. Melphalan, for example, is primarily used as a chemotherapy agent, while Meropenem is a broad-spectrum antibiotic .
Properties
CAS No. |
12738-05-5 |
|---|---|
Molecular Formula |
C22H27N5O3S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-methylurea;3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O2.C9H9N3OS/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9;1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h9H,1-8H2,(H,14,17);2-5H,1H3,(H2,10,11,12,13) |
InChI Key |
UHUVFQIHZSXHIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC2=CC=CC=C2S1.C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


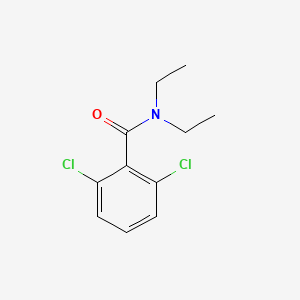

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)
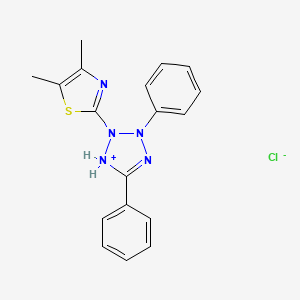
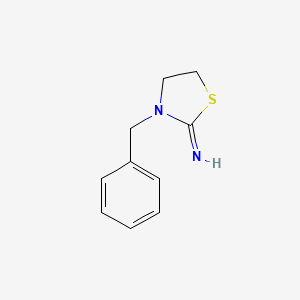

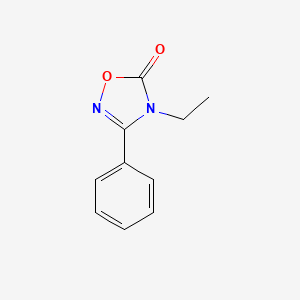
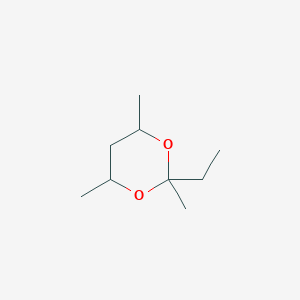
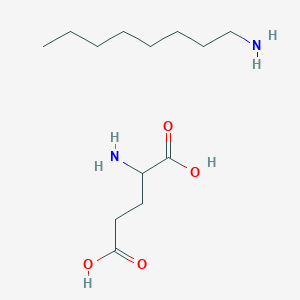
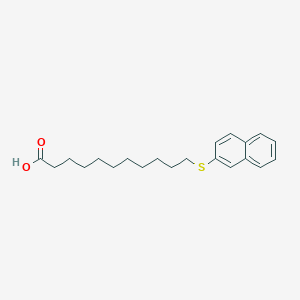
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
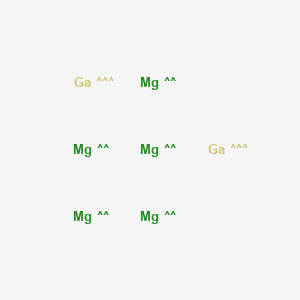
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
